Acetic acid;tetradeca-9,11,13-trien-1-ol

Chemical Ecology Pheromone Identification GC-MS Analysis

Acetic acid;tetradeca-9,11,13-trien-1-ol (CAS 138039-09-5) is the systematic name for the C16 acetate ester of (9Z,11E)-9,11,13-tetradecatrien-1-ol, a triunsaturated long-chain fatty alcohol acetate identified as a key component in the sex pheromone communication systems of specific Lepidoptera species. This compound belongs to the class of Type I lepidopteran pheromones, characterized by a straight C14 carbon chain featuring a conjugated triene system (Δ9,11,13) and a terminal acetate functional group.

Molecular Formula C16H28O3
Molecular Weight 268.39 g/mol
CAS No. 138039-09-5
Cat. No. B14264463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;tetradeca-9,11,13-trien-1-ol
CAS138039-09-5
Molecular FormulaC16H28O3
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCC(=O)O.C=CC=CC=CCCCCCCCCO
InChIInChI=1S/C14H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-6,15H,1,7-14H2;1H3,(H,3,4)
InChIKeyIPVWQJRPCYLDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;tetradeca-9,11,13-trien-1-ol (CAS 138039-09-5): Lepidopteran Sex Pheromone Component Sourcing Guide


Acetic acid;tetradeca-9,11,13-trien-1-ol (CAS 138039-09-5) is the systematic name for the C16 acetate ester of (9Z,11E)-9,11,13-tetradecatrien-1-ol, a triunsaturated long-chain fatty alcohol acetate identified as a key component in the sex pheromone communication systems of specific Lepidoptera species [1]. This compound belongs to the class of Type I lepidopteran pheromones, characterized by a straight C14 carbon chain featuring a conjugated triene system (Δ9,11,13) and a terminal acetate functional group. It has been definitively isolated from female pheromone gland extracts of the oil palm defoliator *Stenoma cecropia*, where it constitutes 16.5% of the total glandular volatile content [2]. Its stereospecific synthesis, along with its corresponding aldehyde, was first reported by Tellier and Descoins in 1990 to support pheromone identification efforts for both *S. cecropia* and the carob moth *Ectomyelois ceratoniae* [3].

Why In-Class Lepidopteran Acetates Cannot Substitute for Acetic Acid;tetradeca-9,11,13-trien-1-ol: Evidence of Biological Specificity


A simple substitution within the C14 acetate class is inadvisable because the biological activity of these pheromones is exquisitely sensitive to three structural parameters: (1) the precise position and geometry of the conjugated triene system, (2) the identity of the terminal functional group (acetate versus aldehyde), and (3) the degree of unsaturation (triene versus diene). For instance, while (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate is an extremely potent single-component attractant for the tomato leafminer *Tuta absoluta* [1], it has no reported activity for *Stenoma cecropia*. Conversely, for *S. cecropia*, the acetate form of the target compound is not even the active pheromone component, but serves as a biosynthetic precursor to the active aldehyde, (Z,E)-9,11,13-tetradecatrienal [2]. Furthermore, the geometric isomer (E,E)-9,11,13-tetradecatrienyl acetate is synthesized via a distinct stereochemical route and its biological activity profile remains distinct [3]. These findings confirm that empirical data, not structural similarity, must guide selection.

Quantitative Differentiation of Acetic Acid;tetradeca-9,11,13-trien-1-ol Against Structurally Proximal Analogs


Species-Specific Volatile Blend Composition: S. cecropia Glandular Abundance vs. T. absoluta

In female *Stenoma cecropia* pheromone glands, (Z,E)-9,11,13-tetradecatrienyl acetate constitutes 16.5% of the extracted volatile blend, whereas it is completely absent from the pheromone gland extracts of the tomato leafminer *Tuta absoluta*. Instead, *T. absoluta* utilizes (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate, a positional isomer, as its major component [1][2]. This species-specific occurrence demonstrates that the compound is a definitive biomarker for *S. cecropia* chemical ecology research and monitoring, and cannot be replaced by other trienyl acetate isomers.

Chemical Ecology Pheromone Identification GC-MS Analysis

Functional Group Specificity: Acetate Precursor vs. Aldehyde Active Component in S. cecropia

Electroantennographic (EAG) and single sensillum recordings on male *S. cecropia* antennae detected receptor responses specifically tuned to the aldehyde (Z9,E11,13-14:Ald) and a dienal (Z9,E11-14:Ald), with no response reported for the acetate (Z9,E11,13-14:Ac). Field trapping confirmed that a blend of the two aldehydes (83:17) was attractive to males, whereas the acetates, including the target compound, are proposed to function solely as biosynthetic precursors [1]. In contrast, for *Ectomyelois ceratoniae*, the acetate form was a key synthetic target for confirming the structure of the active aldehyde pheromone [2].

Structure-Activity Relationship Pheromone Biosynthesis Electroantennography

Geometric Isomer Purity: Stereospecific Synthesis of (Z,E)-Isomer vs. (E,E)-Isomer

The (Z,E) configuration of the target compound is achieved via a stereospecific synthesis employing two sequential palladium-catalyzed cross-coupling reactions, as described by Tellier et al. (1990, 1991) [1][2]. A distinct synthetic route is required to access the (E,E)-geometrical isomer: a stereospecific synthesis of (E,E)-9,11,13-tetradecatrienyl acetate was published separately, utilizing (E)-1,2-dibromoethylene in sequential couplings [3]. The non-interchangeable synthetic pathways confirm that precise stereochemical control is a measurable quality parameter; an isomerically impure sample of the (Z,E)-target compound obtained via an incorrect route would contain the (E,E)-isomer and potentially other stereoisomers, confounding behavioral bioassays.

Stereoselective Synthesis Isomeric Purity Palladium Catalysis

Degree of Unsaturation: Trienyl Acetate vs. Dienyl Acetate in Pheromone Blends

In *S. cecropia*, the trienyl acetate (target compound) constitutes 16.5% of gland contents, whereas the corresponding dienyl acetate, (Z,E)-9,11-tetradecadienyl acetate, is present at only 5.5% [1]. Although neither acetate directly elicits male attraction, this quantitative difference in abundance reflects a differential role in the biosynthetic pathway, likely reflecting precursor-product relationships for the active aldehydes. For the carob moth, the active pheromone blend consists exclusively of aldehydes in a 10:1:1 ratio of trienal:dienal:monoenal, and the acetate was synthesized as a reference standard rather than an active component [2]. This underscores that trienyl versus dienyl unsaturation is not merely a structural variation but reflects distinct biochemical processing.

Blend Synergism Unsaturation Effects Behavioral Activity

Target Application Scenarios for Acetic Acid;tetradeca-9,11,13-trien-1-ol Based on Resolved Differentiation Evidence


Synthetic Pheromone Blend Formulation for Stenoma cecropia Monitoring

The target compound is required as an analytical reference standard and as a blend component for preparing artificial gland-mimic extracts for *S. cecropia* research. Based on the Zagatti et al. (1996) gland analysis [1], a synthetic 'Type-IV' gland extract should contain this trienyl acetate at a relative proportion of 16.5% alongside the major aldehyde components. This application exploits the precise glandular abundance data to formulate research-grade semiochemical lures for laboratory bioassays and field trapping experiments.

Biosynthetic Pathway Elucidation in Lepidopteran Pheromone Glands

The confirmed role of (Z,E)-9,11,13-tetradecatrienyl acetate as a biosynthetic precursor to the active aldehyde pheromone in *S. cecropia* [1] makes it an essential substrate for biochemical assays investigating fatty acyl reductase (FAR) or alcohol oxidase activity in moth pheromone glands. Unlike the active aldehyde, which is the end-product of the pathway, the acetate form allows researchers to probe the terminal enzymatic steps of pheromone biosynthesis.

Isomer-Specific Analytical Reference for GC-EAD and GC-MS Identification

The stereospecific synthesis of (Z,E)-9,11,13-tetradecatrienyl acetate [2] provides access to an isomerically pure compound that can serve as a co-injection standard in gas chromatography-electroantennographic detection (GC-EAD) analyses. This application is critical for confirming the identity of trace glandular components in novel Lepidopteran species, as the (Z,E) configuration yields distinct retention indices and olfactory responses compared to its (E,E)-isomer.

Comparative Species-Specificity Screening for Integrated Pest Management (IPM)

The absolute specificity of this compound's occurrence profile (present at 16.5% in *S. cecropia*, absent in *T. absoluta* [1][3]) makes it a valuable tool for differential monitoring in multi-species IPM programs. Traps baited with this acetate help confirm the presence of *S. cecropia* populations without cross-attraction to *T. absoluta*, which responds exclusively to its positional isomer (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate.

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